molecular formula C16H22N2O5 B3335867 Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate CAS No. 1464091-46-0

Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B3335867
CAS No.: 1464091-46-0
M. Wt: 322.36
InChI Key: GNSSZCXIZMFHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate is a nitro-substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-nitrophenoxy moiety. This compound is structurally characterized by a six-membered piperidine ring with a Boc group at the 1-position and a 3-nitrophenoxy substituent at the 3-position. Such derivatives are commonly used as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, protease inhibitors, and other bioactive molecules . The Boc group enhances solubility and stability during synthetic processes, while the nitro group provides a reactive site for further functionalization, such as reduction to amines or participation in cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-9-5-8-14(11-17)22-13-7-4-6-12(10-13)18(20)21/h4,6-7,10,14H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSSZCXIZMFHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147392
Record name 1-Piperidinecarboxylic acid, 3-(3-nitrophenoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464091-46-0
Record name 1-Piperidinecarboxylic acid, 3-(3-nitrophenoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464091-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(3-nitrophenoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate typically involves the reaction of 3-nitrophenol with tert-butyl 3-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The piperidine ring can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Potassium carbonate, dimethylformamide (DMF), and heat.

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Various substituted piperidine derivatives.

    Reduction: Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.

    Oxidation: Oxidized piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a precursor for synthesizing various pharmaceuticals targeting diseases such as cancer, inflammation, and neurodegenerative disorders. Its structural modifications can enhance potency and selectivity against specific biological targets.
  • Biological Activity :
    • Research indicates that derivatives of piperidine compounds exhibit significant biological activities, including anti-inflammatory and analgesic effects. Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate may interact with receptors or enzymes involved in these pathways, facilitating the design of new therapeutic agents .

Synthesis Techniques

The synthesis of this compound typically involves several steps:

  • Starting Materials : Piperidine derivatives are reacted with nitrophenol derivatives under controlled conditions.
  • Protecting Groups : The tert-butyl group acts as a protecting group for the carboxylic acid, enhancing the compound's stability during synthesis.
  • Purification Methods : Techniques such as recrystallization or chromatography are employed to isolate the final product in high purity .

Case Study 1: NLRP3 Inhibition

A study investigated the role of piperidine derivatives in inhibiting NLRP3 inflammasome activation, which is crucial in various inflammatory diseases. Compounds similar to this compound were screened for their ability to inhibit IL-1β release in macrophages. The results indicated that modifications to the piperidine structure could enhance inhibitory activity, suggesting potential therapeutic applications in treating inflammatory conditions .

CompoundActivityMechanism
Compound AModerateNLRP3 inhibition
This compoundHighCompetitive binding to NLRP3

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of piperidine derivatives. This compound was evaluated for cytotoxicity against various cancer cell lines. The compound exhibited promising results, leading to further investigations into its mechanism of action and potential as a lead compound for drug development targeting cancer .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group and piperidine ring are likely involved in these interactions, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Structural Features Molecular Weight (g/mol) Key Functional Groups
This compound Piperidine core, Boc at 1-position, 3-nitrophenoxy at 3-position ~334.36 Nitro, ether, Boc
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate Piperidine core, Boc at 1-position, 3-chloro-2-nitroanilino at 4-position ~355.80 Chloro, nitro, Boc, amine
Tert-butyl (S)-3-(((4-bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate Piperidine core, Boc at 1-position, 4-bromo-2-nitrophenylaminomethyl at 3-position ~454.33 Bromo, nitro, Boc, secondary amine
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Piperidine core, Boc at 1-position, tetrazole at 3-position ~267.33 Tetrazole, Boc
Tert-butyl 3,3-difluoropiperidine-1-carboxylate Piperidine core, Boc at 1-position, difluoro at 3-position ~221.24 Fluorine, Boc

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in kinase inhibitor synthesis) . In contrast, tetrazole-containing derivatives (e.g., ) exhibit hydrogen-bonding capacity, enhancing binding to biological targets.
  • Halogen Substituents : Bromo and chloro derivatives (e.g., ) are utilized in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the piperidine scaffold.
  • Fluorine Effects : Difluoro derivatives (e.g., ) show improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name LogP (Predicted) Solubility (mg/mL) Stability Notes
This compound 3.2 ~0.5 (DMSO) Sensitive to reducing agents; nitro group prone to decomposition under acidic conditions
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3.8 ~0.3 (DMSO) Chloro-nitro substituents increase lipophilicity but reduce aqueous solubility
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate 1.5 ~5.0 (Water) High solubility due to tetrazole’s polar nature; stable at physiological pH
Tert-butyl 3,3-difluoropiperidine-1-carboxylate 2.1 ~1.2 (Water) Enhanced stability under oxidative conditions due to C-F bonds

Key Observations :

  • The nitro group in the target compound contributes to moderate lipophilicity (LogP ~3.2), favoring membrane permeability but limiting aqueous solubility.
  • Tetrazole-containing derivatives exhibit superior solubility (5 mg/mL in water), making them suitable for in vivo studies.
  • Difluoro derivatives balance solubility and stability, ideal for prolonged pharmacokinetic profiles.

Key Observations :

  • The target compound’s nitro group is critical for synthesizing covalent kinase inhibitors via Michael addition or displacement reactions .
  • Tetrazole derivatives leverage hydrogen-bonding interactions for antidiabetic activity, contrasting with the electrophilic reactivity of nitro groups.

Biological Activity

Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate (CAS No. 1464091-46-0) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H18N2O4
  • Molecular Weight : 278.30 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a nitrophenoxy moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play roles in cell signaling pathways. For example, it may affect the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .
  • Receptor Modulation : It may also interact with cellular receptors, influencing downstream signaling cascades that regulate cell growth and inflammatory responses .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduces cell proliferation in various cancer cell lines, including U251 glioblastoma cells. Treatment with this compound led to a marked decrease in cell number and altered gene expression profiles associated with tumor growth and metastasis .
Cell Line IC50 (µM) Effect Observed
U251 (Glioblastoma)400Significant decrease in proliferation
HeLa (Cervical)Not specifiedPotential cytotoxic effects

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests a broader application in treating infections alongside its anticancer potential.

Case Studies and Research Findings

  • Study on Glioblastoma Cells :
    • A study involving U251 cells treated with this compound showed significant downregulation of genes involved in cell cycle regulation and apoptosis . The transcriptome analysis revealed over 900 differentially expressed genes, indicating profound effects on cellular processes.
  • Enzyme Interaction Studies :
    • Research indicates that the compound can inhibit enzymes linked to inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1 : Alkylation of a piperidine precursor (e.g., tert-butyl bromoacetate) under basic conditions (e.g., NaH/KOtBu) in solvents like THF or DMF.
  • Step 2 : Introduction of the nitrophenoxy group via nucleophilic aromatic substitution (SNAr) using 3-nitrophenol and a base (e.g., K₂CO₃).
  • Purification : Silica gel column chromatography or recrystallization to isolate the product .
Key Reaction Parameters
Reagents: tert-butyl bromoacetate, 3-nitrophenol
Catalysts/Bases: NaH, K₂CO₃
Solvents: THF, DMF
Temperature: 0–80°C (step-dependent)

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring, tert-butyl group, and nitrophenoxy substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
  • Elemental Analysis : To validate purity and stoichiometry .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Emergency Measures : Immediate eye wash and decontamination protocols for spills .
Hazard Mitigation
Respiratory Protection: N95 mask
Skin Contact: Wash with soap/water
Storage: Cool, dry, inert atmosphere

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 3-nitrophenoxy group?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Temperature Control : Gradual heating (40–60°C) to minimize side reactions like ring decomposition .

Q. How to resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Software Refinement : Use SHELXL for high-resolution refinement, checking for twinning or disorder in the nitrophenoxy moiety.
  • Validation Tools : Cross-validate with PLATON or CCDC databases to ensure structural consistency .

Q. What strategies address low purity during synthesis?

Methodological Answer:

  • Chromatography : Gradient elution (hexane:EtOAc) to separate nitroaromatic byproducts.
  • Recrystallization : Use ethanol/water mixtures for fractional crystallization.
  • Analytical Monitoring : TLC/HPLC to track reaction progress and impurity profiles .

Q. How can structure-activity relationship (SAR) studies guide modifications to the piperidine-nitrophenoxy scaffold?

Methodological Answer:

  • Substituent Variation : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate bioactivity.
  • Stereochemical Analysis : Synthesize enantiomers to assess chiral center impacts on target binding (e.g., enzyme inhibition).
  • Computational Modeling : DFT or molecular docking to predict substituent effects on binding affinity .
SAR Design Framework
Target: Enzymes (e.g., kinases)
Key Modifications: Nitro position, piperidine substitution
Assays: IC₅₀ determination, kinetic studies

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for the nitrophenoxy group?

Methodological Answer:

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; nitro groups may exhibit solvent-dependent shifts.
  • Dynamic Effects : Assess rotational barriers of the nitrophenoxy moiety using variable-temperature NMR.
  • Cross-Validation : Confirm assignments via 2D NMR (COSY, HSQC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.